molecular formula C14H22O2 B14207744 1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- CAS No. 651020-91-6

1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)-

Cat. No.: B14207744
CAS No.: 651020-91-6
M. Wt: 222.32 g/mol
InChI Key: IVKHBSZJDHJIDY-PYMCNQPYSA-N
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Description

1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- is a chemical compound with the molecular formula C14H22O2. It is a derivative of octyne, characterized by the presence of an ethenylidene group and an ethoxyethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- involves several steps. One common method includes the alkenylation of vinylene carbonate with vinyl triflates, followed by a series of reactions to introduce the ethoxyethoxy group. The reaction conditions typically involve the use of palladium catalysts and specific solvents to ensure high yield and selectivity .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the formation of alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethoxy group, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alkanes .

Scientific Research Applications

1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for catalysts, facilitating the formation of new bonds and the transformation of functional groups. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- can be compared with other octyne derivatives, such as:

    1-Octyne: A simple alkyne with a triple bond, used in various organic synthesis reactions.

    2-Octyne: Another isomer of octyne, with the triple bond located at a different position.

    3-Octyne: Similar to 1-Octyne but with the triple bond at the third carbon.

Properties

CAS No.

651020-91-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

InChI

InChI=1S/C14H22O2/c1-6-10-11-13(7-2)14(8-3)16-12(5)15-9-4/h3,12,14H,2,6,9-11H2,1,4-5H3/t12?,14-/m0/s1

InChI Key

IVKHBSZJDHJIDY-PYMCNQPYSA-N

Isomeric SMILES

CCCCC(=C=C)[C@H](C#C)OC(C)OCC

Canonical SMILES

CCCCC(=C=C)C(C#C)OC(C)OCC

Origin of Product

United States

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